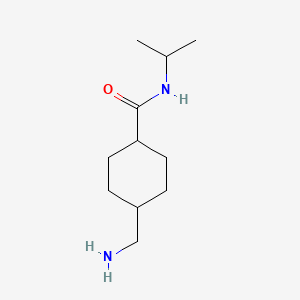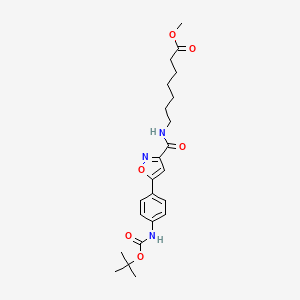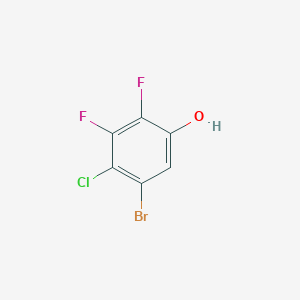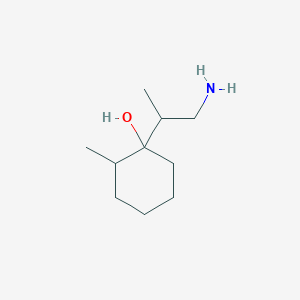
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Tranexamic acid is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It has applications in various hemorrhagic diseases and is used to manage abnormal bleeding during surgical procedures .
- Its chemical structure consists of a cyclohexane ring with an amino group (NH2) attached to the fourth carbon atom, along with a carboxylic acid group (COOH) at the first carbon position.
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide: is an organic compound with the empirical formula CHNO. It is commonly referred to as .
准备方法
- Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
化学反应分析
- Tranexamic acid undergoes several types of reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
科学研究应用
Medicine: Tranexamic acid is widely used to prevent excessive bleeding during surgeries, trauma, and dental procedures. It stabilizes blood clots by inhibiting fibrinolysis.
Hematology: It is employed in treating bleeding disorders such as hemophilia and menorrhagia.
Dermatology: Tranexamic acid is used topically to reduce hyperpigmentation and melasma.
Cosmetic Dermatology: It has gained popularity in skincare products for its skin-brightening effects.
Research: Scientists study its role in cancer therapy, traumatic brain injury, and other conditions.
作用机制
- Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
- It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
相似化合物的比较
- Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.
- Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
InChI 键 |
MDBCHNJDGRACES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1CCC(CC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)


![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)





![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)



